[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Brand Name:
Vulcanchem
CAS No.:
131479-28-2
VCID:
VC21250614
InChI:
InChI=1S/C44H76N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-17-20-23-26-29-41(50)56-36-38(37-58-61(54,55)57-35-34-49(2,3)4)59-42(51)30-27-24-21-18-16-19-22-25-28-33-45-39-31-32-40(48(52)53)44-43(39)46-60-47-44/h12-13,31-32,38H,5-11,14-30,33-37H2,1-4H3,(H-,45,47,54,55)/b13-12-
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]
Molecular Formula:
C44H76N5O11P
Molecular Weight:
882.1 g/mol
[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
CAS No.: 131479-28-2
Cat. No.: VC21250614
Molecular Formula: C44H76N5O11P
Molecular Weight: 882.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131479-28-2 |
|---|---|
| Molecular Formula | C44H76N5O11P |
| Molecular Weight | 882.1 g/mol |
| IUPAC Name | [2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C44H76N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-17-20-23-26-29-41(50)56-36-38(37-58-61(54,55)57-35-34-49(2,3)4)59-42(51)30-27-24-21-18-16-19-22-25-28-33-45-39-31-32-40(48(52)53)44-43(39)46-60-47-44/h12-13,31-32,38H,5-11,14-30,33-37H2,1-4H3,(H-,45,47,54,55)/b13-12- |
| Standard InChI Key | DLMNHXAJBHZYME-SEYXRHQNSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator